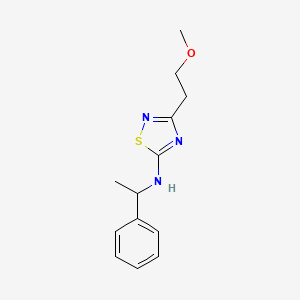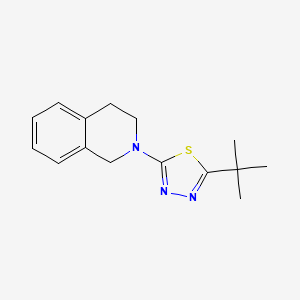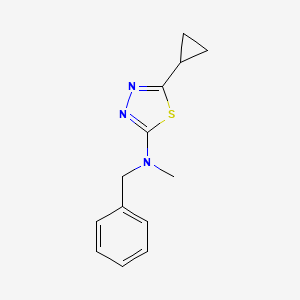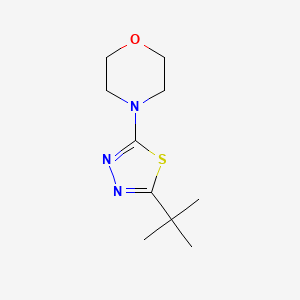![molecular formula C16H18ClF3N6 B6432387 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2640977-21-3](/img/structure/B6432387.png)
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule. It is related to a class of compounds known as 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides . These compounds have been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes essential to bacterial cell viability and virulence .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyridine ring, a piperazine ring, and a pyrimidine ring, all of which are nitrogen-containing heterocycles. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in various reactions. For instance, 2-Chloro-5-(trifluoromethyl)pyridine has been used as a model substrate in the regioexhaustive functionalization .Scientific Research Applications
Agrochemical Applications
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives, including the compound , are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . This suggests that the compound could have potential applications in veterinary medicine.
Synthesis of Novel Molecules
The compound acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These hybrid molecules are being investigated as inhibitors of NS5B in the potential treatment of Hepatitis C .
Fungicidal Activity
A series of pyrimidinamine derivatives, which could potentially include the compound , have been synthesized and shown to exhibit excellent fungicidal activity .
Environmental Fate
The compound has high leachability, which means it can easily move through soil and potentially contaminate groundwater . This is an important consideration in its use and disposal.
Ecotoxicity
The compound has moderate acute ecotoxicity in fish and chronic ecotoxicity in earthworms . This suggests that it could have potential environmental impacts.
Human Health Implications
The compound has moderate acute toxicity in mammals . This is an important consideration in its handling and use.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on their specific structure and the presence of additional functional groups .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and target .
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects, depending on their specific structure and target .
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N6/c1-24(2)13-3-4-21-15(23-13)26-7-5-25(6-8-26)14-12(17)9-11(10-22-14)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCVULDRSRPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)



![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)
